

Inter-day and intra-day precision for "3-Desmethyl Gatifloxacin" quantification

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Compound of Interest

Compound Name: 3-Desmethyl Gatifloxacin

Cat. No.: B133404

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Quantification Precision of Gatifloxacin: A Comparative Guide

A notable scarcity of publicly available data exists for the inter-day and intra-day precision of **3-Desmethyl Gatifloxacin** quantification. Extensive searches of scientific literature and bioanalytical databases did not yield specific validation reports or studies detailing the precision of analytical methods for this particular metabolite. It is understood that Gatifloxacin undergoes limited metabolism in humans, with less than 1% of the administered dose being excreted as metabolites. This may contribute to the limited focus on the individual quantification of its metabolic byproducts.

This guide, therefore, presents a comprehensive comparison of inter-day and intra-day precision data for the quantification of the parent compound, Gatifloxacin, in various biological matrices. The data provided for Gatifloxacin can serve as a valuable reference point for researchers, scientists, and drug development professionals in establishing and validating analytical methods for related compounds, including its metabolites. The methodologies and expected precision levels for the parent drug offer a strong foundation for developing assays for its derivatives.

Inter-day and Intra-day Precision for Gatifloxacin Quantification



The following tables summarize the inter-day and intra-day precision for Gatifloxacin quantification using different analytical methods, as reported in various studies. Precision is typically expressed as the relative standard deviation (%RSD).

Method	Matrix	Concentration Range	Intra-day Precision (%RSD)	Inter-day Precision (%RSD)
HPLC-UV	Human Plasma	0.10 - 6.0 μg/mL	≤ 2.77%	≤ 4.59%
LC-MS/MS	Human Plasma	10 - 1000 ng/mL	< 6.0%	< 6.0%
HPTLC	Tablet Formulation	400 - 1200 ng/spot	1.3 - 3.2%	3.9 - 5.0%

Experimental Protocols

High-Performance Liquid Chromatography with UV Detection (HPLC-UV) for Gatifloxacin in Human Plasma

This method is suitable for determining the stability of gatifloxacin in human plasma.

- Sample Preparation: Plasma samples are deproteinized using an Amicon Centrifree system.
- Internal Standard: Ciprofloxacin is used as the internal standard.
- Chromatographic Conditions:
 - Column: X Terra MS C18 (3 mm x 50 mm, 5 μm).
 - Mobile Phase: A mixture of 0.025 M disodium hydrogen phosphate (pH 3.0) and acetonitrile (80:20 v/v).
 - Flow Rate: 1.0 mL/min.
 - Detection: UV spectrophotometer at 293 nm.



Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) for Gatifloxacin in Human Plasma

This method offers high sensitivity and selectivity for the quantification of gatifloxacin in human plasma.

- Sample Preparation: Solid-phase extraction (SPE) using Oasis HLB cartridges is employed to extract gatifloxacin and the internal standard from plasma.
- Internal Standard: Ciprofloxacin serves as the internal standard.
- Chromatographic and Mass Spectrometric Conditions:
 - Instrumentation: A triple quadrupole mass spectrometer with a positive ion electrospray ionization (ESI) source.
 - Mode: Multiple Reaction Monitoring (MRM) is used to monitor the precursor and major product ions of the analyte.

High-Performance Thin-Layer Chromatography (HPTLC) for Gatifloxacin in Tablet Formulations[1]

This method is a simple and sensitive approach for the quantitative estimation of gatifloxacin in pharmaceutical dosage forms.

- Stationary Phase: Silica Gel 60 F254 TLC plate.
- Mobile Phase: A mixture of n-butanol, methanol, and ammonia (6 M) in a 5:1:2 (v/v/v) ratio.
- Sample Application: Gatifloxacin solutions are applied as spots on the TLC plate.
- Detection: The developed plate is scanned at 292 nm using a Camag TLC Scanner 3.

Experimental Workflow for Bioanalytical Quantification



The following diagram illustrates a general workflow for the quantification of a drug analyte, such as Gatifloxacin, in a biological matrix.



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Caption: Bioanalytical workflow for drug quantification.

This guide provides a comparative overview of the precision of various analytical methods for Gatifloxacin quantification. While specific data for **3-Desmethyl Gatifloxacin** is not available, the presented information on the parent compound offers a robust starting point for researchers in the field. The detailed protocols and the generalized workflow can be adapted for the development and validation of new analytical methods for Gatifloxacin and its metabolites.

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